5-chloro-1H-indole-3-carbonyl chloride chemical properties
5-chloro-1H-indole-3-carbonyl chloride chemical properties
An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carbonyl Chloride: Properties, Synthesis, and Applications
Abstract
5-Chloro-1H-indole-3-carbonyl chloride is a highly reactive derivative of the indole scaffold, a privileged structure in medicinal chemistry. As a bifunctional molecule, it incorporates the biologically significant 5-chloroindole core with a versatile acyl chloride functional group, positioning it as a critical intermediate for the synthesis of a diverse range of pharmaceutical agents and research compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who seek to leverage this potent building block in their synthetic strategies. The document emphasizes the causality behind its reactivity and provides practical, field-proven insights into its handling and application.
Molecular Profile and Physicochemical Properties
The 5-Chloroindole Scaffold: A Cornerstone in Drug Discovery
The indole ring system is a ubiquitous feature in numerous natural products and synthetic drugs, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The introduction of a chlorine atom at the 5-position of the indole ring often enhances metabolic stability and modulates the electronic properties of the molecule, which can lead to improved pharmacokinetic profiles and binding affinities. Indole-3-carboxylic acid and its derivatives are recognized as important chemical materials, serving as excellent plant auxins and as intermediates for many pharmaceutical products[1].
Structure and Identifiers
5-Chloro-1H-indole-3-carbonyl chloride is characterized by an indole nucleus with a chlorine atom at position 5 and a carbonyl chloride group at position 3. This acyl chloride is the key to its synthetic utility, providing a highly electrophilic site for nucleophilic acyl substitution.
Caption: Molecular Structure of 5-chloro-1H-indole-3-carbonyl chloride.
Table 1: Molecular Identifiers and Physicochemical Properties
| Identifier | Value | Source/Comment |
|---|---|---|
| IUPAC Name | (5-chloro-1H-indol-3-yl)formyl chloride | |
| Molecular Formula | C₉H₅Cl₂NO | Based on its precursor, 5-chloro-1H-indole-3-carboxylic acid (C₉H₆ClNO₂)[1]. |
| Molecular Weight | 214.05 g/mol | Calculated. Matches the isomeric 5-Chloro-1H-indole-2-carbonyl chloride. |
| CAS Number | Not assigned | Typically synthesized in situ or as needed from its corresponding carboxylic acid. |
| Appearance | Solid (predicted) | Based on related compounds like 1H-Indole-3-carbonyl chloride[2]. |
| Moisture Sensitivity | High | Acyl chlorides readily hydrolyze in the presence of water. |
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. While specific spectra for this compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on analysis of its precursors and established principles of NMR and IR spectroscopy[3][4].
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and N-H protons. The electron-withdrawing nature of both the chlorine at C5 and the carbonyl chloride at C3 will significantly influence the chemical shifts[3].
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH -1 | > 8.5 (broad) | s (broad) | - | The N-H proton of indoles typically appears as a broad singlet in a downfield region (δ 8.0-12.0 ppm), with its exact shift being solvent and concentration-dependent[3]. |
| CH -2 | ~7.8 - 8.2 | d | ~3.0 | Deshielded due to the adjacent nitrogen and the C3-carbonyl group. Coupled to NH. |
| CH -4 | ~7.9 - 8.1 | d | ~2.0 | Deshielded by the adjacent C3a-C4 bond and the C5-chloro group. Exhibits ortho-coupling to C6. |
| CH -6 | ~7.2 - 7.4 | dd | J ≈ 8.7, 2.0 | Exhibits ortho-coupling to C7 and meta-coupling to C4. |
| CH -7 | ~7.6 - 7.8 | d | ~8.7 | Influenced by the fused pyrrole ring and ortho-coupled to C6. |
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The C5 carbon's resonance will be directly influenced by the attached chlorine atom[3].
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Shift (δ ppm) | Rationale |
|---|---|---|
| C =O | ~160 - 165 | Characteristic chemical shift for an acyl chloride carbonyl carbon. |
| C2 | ~128 - 132 | The C2 carbon typically resonates around δ 125 ppm, but is deshielded here by the C3 substituent[3]. |
| C3 | ~110 - 115 | The C3 carbon is typically more shielded (~102 ppm) but is substituted here, so this represents the attachment point[3]. |
| C3a | ~125 - 128 | Bridgehead carbon. |
| C4 | ~122 - 125 | |
| C5 | ~128 - 131 | Carbon directly attached to the electron-withdrawing chlorine atom. |
| C6 | ~121 - 124 | |
| C7 | ~112 - 115 |
| C7a | ~134 - 137 | Bridgehead carbon adjacent to the nitrogen. |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The most prominent feature will be the strong carbonyl (C=O) stretch of the acyl chloride.
Table 4: Key Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| N-H Stretch | ~3400 | Medium | Characteristic of the indole N-H group. |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium | Typical for sp² C-H stretching vibrations[4]. |
| C=O Stretch (Acyl Chloride) | ~1780 - 1815 | Strong, Sharp | This is a hallmark absorption for acyl chlorides and is typically at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom. |
| C=C Stretch (Aromatic) | ~1600, ~1470 | Medium | Aromatic ring vibrations. |
| C-Cl Stretch | ~800 - 600 | Strong | Stretching vibration for the aryl-chloride bond. |
Mass Spectrometry
In mass spectrometry (ESI-MS), the molecule is expected to show a characteristic molecular ion peak [M]+• with an isotopic pattern indicative of two chlorine atoms (an M+2 peak approximately 65% of M, and an M+4 peak approximately 10% of M). Key fragmentation would likely involve the loss of the -COCl group or a chlorine radical.
Synthesis and Reactivity
Synthetic Pathway
5-Chloro-1H-indole-3-carbonyl chloride is most reliably prepared from its corresponding carboxylic acid, 5-chloro-1H-indole-3-carboxylic acid. This precursor can be synthesized from 5-chloroindole via formylation followed by oxidation, or other established indole C3-functionalization routes. The conversion of the carboxylic acid to the acyl chloride is a standard and high-yielding transformation.
Caption: General synthetic workflow for the preparation of the title compound.
Detailed Synthesis Protocol: Chlorination of 5-Chloro-1H-indole-3-carboxylic Acid
This protocol describes a robust, self-validating method for converting the carboxylic acid precursor to the target acyl chloride. The causality for reagent choice is critical: thionyl chloride (SOCl₂) is used as both the chlorinating agent and the solvent, ensuring the reaction goes to completion by driving off the gaseous byproducts (SO₂ and HCl).
Materials:
-
5-Chloro-1H-indole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
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Dry, nitrogen-flushed reaction vessel with a reflux condenser and gas outlet bubbler
Procedure:
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Vessel Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to rigorously exclude moisture, which would hydrolyze both the reagent and the product.
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Reactant Charging: To the reaction vessel, add 5-chloro-1H-indole-3-carboxylic acid (1.0 eq).
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Reagent Addition: Under nitrogen, add an excess of thionyl chloride (5-10 eq). A co-solvent like anhydrous toluene can be used if desired. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.
-
Reaction: Heat the mixture to reflux (typically ~80 °C for SOCl₂) and monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
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Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). This step is crucial and must be performed in a well-ventilated fume hood.
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Isolation: The resulting crude 5-chloro-1H-indole-3-carbonyl chloride is often a solid. It can be purified by recrystallization from a non-polar solvent (e.g., hexanes) or used directly in the next synthetic step, which is common practice due to its high reactivity.
Chemical Reactivity and Mechanistic Insights
The synthetic power of 5-chloro-1H-indole-3-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. The chloride is an excellent leaving group, making the compound a potent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
-
With Amines: Reacts rapidly and exothermically with primary and secondary amines to form stable amide bonds. This is one of the most common applications for this reagent.
-
With Alcohols: Reacts with alcohols to form esters. These reactions are often catalyzed by a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
With Water: Hydrolyzes rapidly upon contact with water or atmospheric moisture, reverting to the parent carboxylic acid. This necessitates handling under anhydrous conditions.
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Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst.
Applications in Medicinal Chemistry
The primary application is as a molecular scaffold to connect the 5-chloroindole moiety to other fragments, primarily through the formation of amide or ester linkages.
